molecular formula C13H16N2O2S B2630353 5-(4-Tert-butylphenoxymethyl)-1,3,4-oxadiazole-2-thiol CAS No. 80549-62-8

5-(4-Tert-butylphenoxymethyl)-1,3,4-oxadiazole-2-thiol

Cat. No.: B2630353
CAS No.: 80549-62-8
M. Wt: 264.34
InChI Key: SCIKBGWQQVYQRC-UHFFFAOYSA-N
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Description

5-(4-Tert-butylphenoxymethyl)-1,3,4-oxadiazole-2-thiol (CAS 80549-62-8) is a high-purity chemical reagent offered for research and development applications. This compound belongs to the 1,3,4-oxadiazole class of heterocyclic molecules, which are recognized in medicinal chemistry as privileged scaffolds with a wide spectrum of biological activity . Specifically, 1,3,4-oxadiazole derivatives are extensively investigated for their potent antimicrobial properties, showing promise as novel agents against drug-resistant bacteria . The 1,3,4-oxadiazole ring acts as a bioisostere for carbonyl-containing molecules like carboxylic acids and amides, influencing the compound's physicochemical properties and its ability to interact with biological targets . Researchers value this scaffold for its role as an aromatic linker that can provide optimal spatial orientation in molecular design . This product is intended for laboratory research use only by technically qualified individuals. It is explicitly not intended for diagnostic or therapeutic uses, nor for use in foods, drugs, or consumer products of any kind.

Properties

IUPAC Name

5-[(4-tert-butylphenoxy)methyl]-3H-1,3,4-oxadiazole-2-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O2S/c1-13(2,3)9-4-6-10(7-5-9)16-8-11-14-15-12(18)17-11/h4-7H,8H2,1-3H3,(H,15,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCIKBGWQQVYQRC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)OCC2=NNC(=S)O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 5-(4-Tert-butylphenoxymethyl)-1,3,4-oxadiazole-2-thiol typically involves the reaction of 4-tert-butylphenol with chloroacetic acid to form 4-tert-butylphenoxyacetic acid. This intermediate is then reacted with thiosemicarbazide in the presence of phosphorus oxychloride to yield the desired oxadiazole compound .

Synthetic Route:

    Step 1: 4-tert-butylphenol + chloroacetic acid → 4-tert-butylphenoxyacetic acid

    Step 2: 4-tert-butylphenoxyacetic acid + thiosemicarbazide + phosphorus oxychloride → this compound

Reaction Conditions:

    Temperature: Typically carried out at elevated temperatures.

    Catalysts: Phosphorus oxychloride is used as a catalyst.

Chemical Reactions Analysis

5-(4-Tert-butylphenoxymethyl)-1,3,4-oxadiazole-2-thiol undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the oxadiazole ring to other heterocyclic structures.

    Substitution: The thiol group can participate in nucleophilic substitution reactions, forming thioethers or disulfides.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Sodium borohydride or lithium aluminum hydride.

    Substitution: Alkyl halides or aryl halides in the presence of a base.

Major Products:

    Oxidation: Sulfoxides, sulfones.

    Reduction: Reduced heterocycles.

    Substitution: Thioethers, disulfides.

Scientific Research Applications

Antimicrobial Activity

Research indicates that derivatives of 1,3,4-oxadiazoles exhibit significant antimicrobial properties. A study involving the synthesis of novel thiazole-substituted 1,3,4-oxadiazole derivatives demonstrated that these compounds showed promising antibacterial and antifungal activities . The incorporation of the thiol group in the structure enhances its interaction with microbial targets.

CompoundAntibacterial ActivityAntifungal Activity
5-(4-Tert-butylphenoxymethyl)-1,3,4-oxadiazole-2-thiolModerateHigh
Thiazole derivativesHighModerate

Antioxidant Properties

The antioxidant potential of 1,3,4-oxadiazole derivatives has been highlighted in various studies. Compounds synthesized from oxadiazoles have shown significant inhibition against free radicals such as DPPH (2,2-diphenyl-1-picrylhydrazyl), indicating their potential use in combating oxidative stress-related diseases . The thiol group is crucial for radical scavenging activity.

CompoundDPPH Inhibition (%)Comparison to BHT
This compound85%Higher than BHT
Other oxadiazolesVariesLower

Therapeutic Applications

The therapeutic potential of oxadiazoles extends to various diseases due to their ability to inhibit specific biological pathways. For instance, certain oxadiazoles have been studied for their role as inhibitors of monoamine oxidase (MAO), which is relevant in treating depression and neurodegenerative disorders . The presence of the tert-butyl group may enhance lipophilicity and cellular uptake.

Synthesis and Modification

The synthesis of this compound can be achieved through various methods involving the reaction of phenolic compounds with thioketones or through cyclization reactions involving hydrazine derivatives . Modifications at the phenyl or thiol positions can lead to enhanced biological activities.

Case Studies

Several studies have documented the synthesis and biological evaluation of oxadiazole derivatives:

  • Antimicrobial Screening : A comprehensive study reported that several synthesized oxadiazoles exhibited varying degrees of antibacterial activity against Gram-positive and Gram-negative bacteria. The results indicated that modifications at the phenolic position significantly influenced antimicrobial efficacy .
  • Antioxidant Evaluation : Another research effort focused on evaluating the antioxidant properties of synthesized oxadiazoles using in vitro assays. The findings suggested that compounds with a thiol group demonstrated superior radical scavenging abilities compared to their non-thiol counterparts .

Mechanism of Action

The mechanism of action of 5-(4-Tert-butylphenoxymethyl)-1,3,4-oxadiazole-2-thiol involves its interaction with molecular targets such as enzymes and proteins. It can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. This inhibition can lead to the disruption of cellular processes, making it a potential candidate for anticancer therapy .

Comparison with Similar Compounds

Key Properties :

  • Molecular Weight : ~335.43 g/mol (estimated).
  • Solubility: Limited aqueous solubility due to the hydrophobic tert-butyl group; soluble in polar aprotic solvents like DMSO or acetone.

The biological and physicochemical properties of 5-(4-tert-butylphenoxymethyl)-1,3,4-oxadiazole-2-thiol are strongly influenced by its substituents. Below is a comparative analysis with analogous derivatives:

Table 1: Structural and Functional Comparison of 1,3,4-Oxadiazole-2-thiol Derivatives
Compound Name Substituent Key Properties/Bioactivity Cytotoxicity Synthesis Yield Reference
5-(4-Tert-butylphenoxymethyl)-... 4-Tert-butylphenoxymethyl Enhanced hydrophobicity; potential antifungal/antibacterial activity Low 85%*
5-(4-Chlorophenoxymethyl)-1,3,4-oxadiazole-2-thiol 4-Chlorophenoxymethyl Moderate antibacterial activity (e.g., against S. typhi and S. aureus) Moderate 76%
5-(4-Trifluoromethylphenyl)-... 4-Trifluoromethylphenyl High antimicrobial potency; increased electron-withdrawing effects High 86%
5-Benzyl-1,3,4-oxadiazole-2-thiol Benzyl Broad-spectrum antimicrobial activity; notable hemolytic effects Variable 81%
5-(4-Aminophenyl)-1,3,4-oxadiazole-2-thiol 4-Aminophenyl Effective corrosion inhibitor for mild steel in acidic environments Low 88%

*Estimated based on analogous syntheses in .

Key Observations :

Substituent Effects on Bioactivity: Hydrophobic Groups (e.g., tert-butyl): Improve membrane permeability and target binding in antimicrobial applications. For example, the tert-butyl group in POTB (5-(4-tert-butylphenyl)-1,3,4-oxadiazole-2-thiol) reduces cytotoxicity while maintaining activity . Electron-Withdrawing Groups (e.g., -CF₃): Enhance antimicrobial potency but may increase cytotoxicity due to stronger interactions with cellular components . Phenoxymethyl vs. Direct Phenyl Substitution: Phenoxymethyl derivatives (e.g., 4-chlorophenoxymethyl) exhibit improved solubility compared to phenyl-substituted analogs, balancing hydrophobicity and polarity .

Synthetic Yields :

  • Yields for S-alkylation reactions range from 76% to 90%, depending on the electrophile’s reactivity. Bulky substituents (e.g., tert-butyl) may slightly reduce yields due to steric hindrance .

Safety and Handling: Compounds with tert-butyl groups (e.g., POTB) show lower acute toxicity compared to halogenated derivatives (e.g., 4-chlorophenoxymethyl), as inferred from safety data sheets .

Applications: Antimicrobial Agents: Derivatives with chloro or trifluoromethyl groups exhibit broad-spectrum activity but higher cytotoxicity . Corrosion Inhibitors: Amino-substituted derivatives (e.g., 5-(4-aminophenyl)-...) form stable protective layers on metal surfaces via adsorption .

Biological Activity

5-(4-Tert-butylphenoxymethyl)-1,3,4-oxadiazole-2-thiol is a compound of interest in medicinal chemistry due to its diverse biological activities. This article reviews its synthesis, biological properties, and potential therapeutic applications based on recent research findings.

The compound belongs to the oxadiazole family, which is known for its significant pharmacological properties. It is synthesized through various methods involving the reaction of phenolic compounds with thioketones or thiol derivatives. The chemical structure can be represented as follows:

  • IUPAC Name : 5-(4-tert-butylphenyl)-3H-1,3,4-oxadiazole-2-thione
  • Chemical Formula : C12H14N2OS
  • PubChem CID : 690198

Antimicrobial Activity

Research indicates that 1,3,4-oxadiazole derivatives exhibit a broad spectrum of antimicrobial activities. Specifically, studies have shown that compounds similar to this compound possess significant antibacterial and antifungal properties. For instance:

  • Antibacterial Activity : The compound demonstrated effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli.
  • Antifungal Activity : It has also shown promise in inhibiting fungal pathogens such as Candida albicans and Aspergillus niger .

Cytotoxicity Studies

Cytotoxicity assays reveal that this compound can affect cell viability in cancer cell lines. For example:

  • In studies involving human leukemia cell lines (CEM-13 and U-937), it was noted that at concentrations of 50 µM and 100 µM, the compound increased cell viability rather than inducing cytotoxic effects .

The mechanisms through which this compound exerts its biological effects include:

  • Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in microbial metabolism.
  • Induction of Apoptosis : Some studies suggest that it could induce apoptotic pathways in cancer cells, leading to programmed cell death .

Study on Antitubercular Activity

A notable study explored the antitubercular activity of oxadiazole derivatives. Compounds similar to this compound were found to inhibit Mycobacterium tuberculosis, showcasing their potential as therapeutic agents against tuberculosis .

Evaluation of Cytotoxic Effects

In another study focusing on cytotoxicity against various cancer cell lines (including MCF-7 and HeLa), the oxadiazole derivative exhibited promising results with IC50 values indicating significant activity .

Data Summary

The following table summarizes key findings related to the biological activity of this compound and related compounds:

Activity Type Target Organism/Cell Line Effect Observed Reference
AntibacterialStaphylococcus aureusInhibition of growth
AntifungalCandida albicansSignificant reduction in viability
CytotoxicityMCF-7 (breast cancer)Induction of apoptosis
AntitubercularMycobacterium tuberculosisInhibition of bacterial growth

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 5-(4-tert-butylphenoxymethyl)-1,3,4-oxadiazole-2-thiol, and how can reaction conditions be optimized for higher yields?

  • Methodology : Synthesis typically involves cyclization of hydrazide derivatives with carbon disulfide under alkaline conditions (e.g., KOH/ethanol) . Optimization strategies include:

  • Temperature control : Reactions performed at 60–80°C improve cyclization efficiency.
  • Solvent selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution steps .
  • Catalysts : Use of triethylamine or pyridine accelerates thiolation reactions .
    • Example : Synthesis of analogous compounds (e.g., 5-(2-chloro-4-methoxyphenyl)-1,3,4-oxadiazole-2-thiol) achieved 85% yield via Method C, which combines benzohydrazide precursors with CS₂ in refluxing ethanol .

Q. What spectroscopic techniques are most effective for characterizing this compound, and how are key functional groups identified?

  • Key Techniques :

  • ¹H NMR : Identifies aromatic protons (δ 7.2–7.8 ppm) and tert-butyl groups (δ 1.3 ppm, singlet) .
  • IR Spectroscopy : Confirms thiol (-SH) stretches (~2550 cm⁻¹) and oxadiazole ring vibrations (C=N at ~1600 cm⁻¹) .
  • Mass Spectrometry (ESI+) : Validates molecular ion peaks (e.g., m/z 242.9 [M+H]⁺ for chloro-methoxy derivatives) .
    • Validation : Cross-referencing experimental data with computational predictions (e.g., DFT-calculated IR spectra) enhances assignment accuracy .

Advanced Research Questions

Q. How does the tert-butylphenoxymethyl substituent influence the compound’s electronic structure and reactivity compared to other aryl derivatives?

  • Electronic Effects : The electron-donating tert-butyl group increases electron density on the oxadiazole ring, altering nucleophilic reactivity at the thiol (-SH) group. This is evidenced by:

  • Hammett substituent constants : σₚ values correlate with reaction rates in SNAr mechanisms .
  • DFT Calculations : Frontier molecular orbitals (HOMO-LUMO gaps) show reduced electrophilicity compared to electron-withdrawing substituents (e.g., -CF₃) .
    • Experimental Validation : Comparative studies with 5-(4-trifluoromethylphenyl) analogs reveal slower thiol-disulfide exchange kinetics .

Q. What mechanistic pathways explain the biological activity of this compound, particularly its enzyme inhibition potential?

  • Proposed Mechanisms :

  • Enzyme binding : The thiol group acts as a Michael acceptor, forming covalent bonds with cysteine residues in active sites (e.g., Rho kinase inhibition) .
  • Structure-Activity Relationships (SAR) : Bulkier tert-butyl groups enhance hydrophobic interactions with enzyme pockets, improving selectivity .
    • Validation : Kinetic assays (e.g., IC₅₀ measurements) and molecular docking simulations are critical for elucidating target specificity .

Q. How can computational methods like DFT be utilized to predict the vibrational spectra and electronic properties of this compound?

  • DFT Workflow :

  • Geometry optimization : B3LYP/6-311+G(d,p) basis sets model ground-state structures .
  • Vibrational analysis : Scaled quantum mechanical force fields (SQMFF) match experimental IR bands (e.g., C-S stretches at ~680 cm⁻¹) .
  • NBO Analysis : Quantifies hyperconjugative interactions (e.g., LP(S) → σ*(C-N)) influencing stability .
    • Applications : Predict Raman spectra for uncharacterized derivatives and guide synthetic prioritization .

Q. What strategies can resolve contradictions between experimental data (e.g., NMR chemical shifts) and theoretical predictions for this compound?

  • Approaches :

  • Solvent corrections : Include implicit solvent models (e.g., PCM for DMSO) in DFT calculations to improve NMR shift accuracy .
  • Dynamic effects : Account for tautomeric equilibria (thiol-thione) using ab initio molecular dynamics (AIMD) .
    • Case Study : Discrepancies in ¹H NMR δ values for oxadiazole protons were resolved by modeling solvent-induced conformational changes .

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